![molecular formula C8H10N2O B1530467 6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine CAS No. 1198154-80-1](/img/structure/B1530467.png)
6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine
Overview
Description
6-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound with the molecular formula C8H10N2O. This compound belongs to the oxazine family, characterized by a six-membered ring containing one oxygen and one nitrogen atom. The presence of a methyl group at the 6th position of the pyrido[2,3-b][1,4]oxazine ring system adds to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-4,6-dimethylpyridin-2(1H)-one with chloroacetyl chloride in the presence of a base such as pyridine . The reaction is carried out in dichloromethane at low temperatures to ensure the formation of the desired oxazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the oxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine N-oxides, while substitution reactions can produce a variety of functionalized oxazine derivatives .
Scientific Research Applications
6-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the oxazine ring .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with a similar ring structure but different functional groups.
Pyrido[2,3-d]pyrimidin-7-one: Similar to pyrido[2,3-d]pyrimidin-5-one but with variations in the position of functional groups.
Pyrimidino[4,5-d][1,3]oxazine: Contains an oxazine ring fused with a pyrimidine ring.
Uniqueness
6-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine is unique due to the presence of the methyl group at the 6th position, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .
Biological Activity
6-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure characterized by a six-membered ring containing nitrogen and oxygen atoms, which contributes to its diverse biological properties. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Information
- Molecular Formula : C8H10N2O
- IUPAC Name : 6-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
- SMILES : CC1=NC2=C(C=C1)NCCO2
- InChI Key : CCTPHLYUFGNYRO-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves cyclization reactions of precursors such as 3-amino-4,6-dimethylpyridin-2(1H)-one with chloroacetyl chloride in the presence of bases like pyridine. This method allows for the production of the compound with high yield and purity under controlled conditions .
Antimicrobial Properties
Research indicates that heterocyclic compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival .
Case Study: NCI-DTP Database Analysis
A comparative analysis using the NCI-DTP database indicated that compounds structurally related to this compound showed strong correlations in anticancer activity. The study revealed a high Pearson correlation coefficient (PCC) with known thioredoxin reductase (TrxR) inhibitors . This suggests that this compound may share similar mechanisms of action as these inhibitors.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformations. For instance:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in redox reactions.
- Cell Cycle Regulation : It may affect cell cycle progression by influencing signaling pathways related to cell proliferation and apoptosis .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
Pyrido[2,3-d]pyrimidin-5-one | Anticancer | TrxR inhibition |
Pyrido[2,3-d]pyrimidin-7-one | Antimicrobial | Membrane disruption |
Pyrimidino[4,5-d][1,3]oxazine | Antioxidant | Free radical scavenging |
This compound is distinguished from these compounds by the presence of a methyl group at the 6th position on its ring structure. This modification influences its reactivity and biological interactions.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing 6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine, and how do reaction parameters affect product purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of substituted pyridine precursors with oxazine-forming reagents. Key parameters include solvent polarity (e.g., THF or dioxane), temperature control (reflux vs. ambient), and catalysts (e.g., palladium for cross-coupling). For example, analogous compounds like 8-methyl-pyrido-oxazine derivatives are synthesized via ring-closing reactions under inert atmospheres to minimize oxidation . Yield optimization often requires iterative adjustments of stoichiometry and purification via column chromatography or recrystallization.
Q. How is X-ray crystallography applied to determine the molecular structure of pyrido-oxazine derivatives, and what software tools are recommended for data refinement?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving bond lengths, angles, and stereochemistry. The SHELX program suite (SHELXL, SHELXD) is widely used for refining small-molecule structures, particularly for handling twinned data or high-resolution datasets . For pyrido-oxazines, attention should be paid to deviations from planarity in the oxazine ring, as observed in structurally similar 1,4-oxazine derivatives .
Q. What spectroscopic techniques (NMR, MS, IR) are most effective for characterizing 6-methyl-substituted pyrido-oxazines, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : The methyl group at position 6 typically appears as a singlet (~δ 2.1–2.5 ppm) in 1H NMR, while the oxazine ring protons show splitting patterns indicative of diastereotopicity.
- HRMS : Accurate mass determination confirms molecular formula (e.g., C₈H₁₀N₂O).
- IR : Stretching frequencies for C=N (1630–1680 cm⁻¹) and C-O (1200–1250 cm⁻¹) bonds validate the oxazine core.
- These techniques are critical for distinguishing regioisomers, as seen in studies of chloro- and ethynyl-substituted pyrido-oxazines .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for 6-methyl-pyrido-oxazine derivatives targeting neurological receptors?
- Methodological Answer : Contradictions often arise from metabolic instability or off-target effects. For example, benzylic ether oxidation in pyrido-oxazine derivatives can reduce metabolic half-life despite high ligand efficiency . To address this:
- Perform comparative assays (e.g., CYP450 enzyme profiling) to identify metabolic hotspots.
- Introduce stabilizing groups (e.g., fluorine or bulky substituents) to block oxidative degradation, as demonstrated in mGluR5 modulator studies .
Q. What computational strategies are effective in predicting the binding modes of 6-methyl-pyrido-oxazines with mGluR5 allosteric sites?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) combined with molecular dynamics simulations can model interactions. Focus on:
- Hydrogen bonding : Between the oxazine oxygen and receptor residues (e.g., Tyr659).
- Steric effects : The methyl group’s role in modulating hydrophobic pocket occupancy.
- Validation via mutagenesis (e.g., Ala-scanning) and free-energy perturbation (FEP) calculations enhances prediction accuracy .
Q. What experimental approaches are recommended for investigating the metabolic stability of 6-methyl-pyrido-oxazine derivatives in preclinical models?
- Methodological Answer :
- In vitro assays : Liver microsomal stability tests (human/rodent) quantify metabolic turnover. Use LC-MS/MS to track parent compound depletion and metabolite identification.
- In situ perfusion models : Rat liver perfusion studies provide organ-level pharmacokinetic data.
- Isotope labeling : 14C-labeled analogs enable precise tracking of metabolic pathways, as applied in benzoxazine antiproliferative agent studies .
Properties
IUPAC Name |
6-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-2-3-7-8(10-6)11-5-4-9-7/h2-3,9H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTPHLYUFGNYRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198154-80-1 | |
Record name | 6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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